molecular formula C5H6N2O2S B15245992 5-Methylpyrimidine-2-sulfinicacid

5-Methylpyrimidine-2-sulfinicacid

Katalognummer: B15245992
Molekulargewicht: 158.18 g/mol
InChI-Schlüssel: VMZZZZJNGSPTAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylpyrimidine-2-sulfinic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrimidine-2-sulfinic acid typically involves the sulfoxidation of 5-methylpyrimidine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfinic acid group.

Industrial Production Methods

Industrial production of 5-Methylpyrimidine-2-sulfinic acid may involve large-scale sulfoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylpyrimidine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.

    Reduction: Reduction reactions can revert the sulfinic acid group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 5-Methylpyrimidine-2-sulfonic acid.

    Reduction: 5-Methylpyrimidine-2-thiol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methylpyrimidine-2-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 5-Methylpyrimidine-2-sulfinic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylpyrimidine-2-sulfonic acid: An oxidized form with a sulfonic acid group.

    5-Methylpyrimidine-2-thiol: A reduced form with a thiol group.

    5-Methylpyrimidine: The parent compound without the sulfinic acid group.

Uniqueness

5-Methylpyrimidine-2-sulfinic acid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C5H6N2O2S

Molekulargewicht

158.18 g/mol

IUPAC-Name

5-methylpyrimidine-2-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c1-4-2-6-5(7-3-4)10(8)9/h2-3H,1H3,(H,8,9)

InChI-Schlüssel

VMZZZZJNGSPTAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N=C1)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.